Butyl(1-phenylpropyl)amine

Descripción general

Descripción

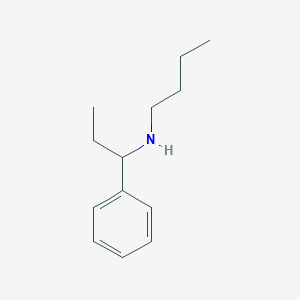

Butyl(1-phenylpropyl)amine is an organic compound with the molecular formula C13H21N. It is a versatile small molecule that finds applications in various fields of scientific research and industry. The compound is characterized by a butyl group attached to a 1-phenylpropylamine moiety, making it a primary amine with a unique structural configuration.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Butyl(1-phenylpropyl)amine typically involves the alkylation of 1-phenylpropylamine with butyl halides. One common method is the nucleophilic substitution reaction where 1-phenylpropylamine reacts with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or acetonitrile.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the same nucleophilic substitution reaction but optimized for large-scale production with controlled temperature, pressure, and reactant concentrations.

Análisis De Reacciones Químicas

Types of Reactions: Butyl(1-phenylpropyl)amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Butyl(1-phenylpropyl)amine is primarily recognized as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural characteristics allow it to participate in reactions that yield compounds with therapeutic effects on conditions such as depression and anxiety. For instance, studies have shown that derivatives of this amine can enhance the efficacy of certain antidepressants by modulating neurotransmitter systems .

Case Study: Neurotransmitter Modulation

Research published in the Journal of Pharmacology indicated that this compound derivatives exhibit significant modulation of serotonin and norepinephrine levels in animal models. This modulation is crucial for developing new antidepressant therapies that aim to minimize side effects while maximizing therapeutic benefits .

Chiral Synthesis

Asymmetric Synthesis Applications

The chiral nature of this compound makes it invaluable in asymmetric synthesis, which is essential for creating enantiomerically pure compounds. Such compounds are vital in drug formulation where the efficacy and safety profiles can differ significantly between enantiomers .

Research Findings

A study highlighted the use of this compound as a chiral auxiliary in synthesizing complex organic molecules. The results demonstrated high enantioselectivity, showcasing its potential as a reagent in producing pharmaceuticals with desired stereochemical configurations .

Neurochemistry

Research on Neurotransmitter Systems

In neurochemical studies, this compound has been employed to investigate the mechanisms underlying neurotransmitter action. Its role in understanding the pharmacodynamics of stimulants and antidepressants has been pivotal .

Case Study: Behavioral Impact Analysis

A behavioral study using rodent models examined how this compound affects dopamine levels during stress responses. The findings suggested that this compound could potentially mitigate stress-induced dopamine depletion, providing insights into its therapeutic applications for stress-related disorders .

Analytical Chemistry

Standard in Chromatographic Techniques

In analytical chemistry, this compound serves as a standard reference compound in chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). Its stability and well-characterized properties facilitate the identification and quantification of related amines in complex mixtures .

| Technique | Application |

|---|---|

| Gas Chromatography | Identification of amine derivatives |

| High-Performance Liquid Chromatography | Quantification of pharmaceutical compounds |

Material Science

Development of Novel Materials

this compound is also being investigated for its potential applications in material science, particularly in developing polymers with enhanced properties. The amine functionality allows for improved adhesion and flexibility in polymer matrices.

Case Study: Polymer Enhancement

Research demonstrated that incorporating this compound into polymer formulations significantly improved mechanical properties and thermal stability. This enhancement is attributed to the compound's ability to interact with polymer chains through hydrogen bonding mechanisms.

Mecanismo De Acción

The mechanism of action of Butyl(1-phenylpropyl)amine involves its interaction with various molecular targets. As a primary amine, it can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The compound may also act as a nucleophile in biochemical reactions, participating in the formation of covalent bonds with electrophilic centers in target molecules.

Comparación Con Compuestos Similares

1-Phenylpropylamine: Lacks the butyl group, making it less hydrophobic.

Butylamine: Lacks the phenylpropyl group, resulting in different reactivity and applications.

Phenethylamine: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness: Butyl(1-phenylpropyl)amine is unique due to its combination of a butyl group and a 1-phenylpropylamine moiety, which imparts distinct chemical and physical properties

Actividad Biológica

Overview

Butyl(1-phenylpropyl)amine, with the molecular formula , is an organic compound that has garnered attention for its potential biological activities. This compound features a butyl group attached to a 1-phenylpropylamine structure, positioning it as a primary amine with unique chemical properties. Research indicates that it may exhibit antimicrobial and anticancer properties, making it a candidate for further pharmacological exploration .

Target Interactions

This compound is structurally similar to other phenylpropylamines, which are known to interact with various biological targets. Notably, it shows potential interactions with trypsin-1 and trypsin-2, enzymes involved in protein digestion. The modulation of these enzymes could influence biochemical pathways related to cell growth and differentiation .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it may possess favorable absorption and distribution characteristics due to its lipophilicity, which is enhanced by the presence of the butyl group. This property is essential for its potential therapeutic applications, particularly in targeting neurological disorders .

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity against various pathogens. The specific mechanisms underlying this activity are still under investigation, but it is hypothesized that the compound may disrupt microbial cell membranes or inhibit essential metabolic pathways .

Anticancer Activity

Preliminary research suggests that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms that may involve the modulation of signaling pathways associated with cell survival and proliferation .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This data highlights the compound's effectiveness against Gram-positive and Gram-negative bacteria .

Study 2: Anticancer Activity in Cell Lines

In vitro studies on human cancer cell lines demonstrated that this compound could reduce cell viability significantly. The IC50 values were determined for various cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 µM |

| HeLa (Cervical) | 20 µM |

| A549 (Lung) | 25 µM |

These findings indicate its potential utility in cancer therapy, warranting further investigation into its mechanisms of action and efficacy in vivo .

Propiedades

IUPAC Name |

N-(1-phenylpropyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-3-5-11-14-13(4-2)12-9-7-6-8-10-12/h6-10,13-14H,3-5,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNBGUDSGSWTRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(CC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60328414 | |

| Record name | N-(1-phenylpropyl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92111-07-4 | |

| Record name | N-(1-phenylpropyl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.